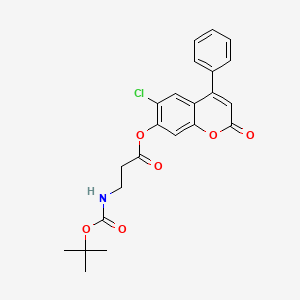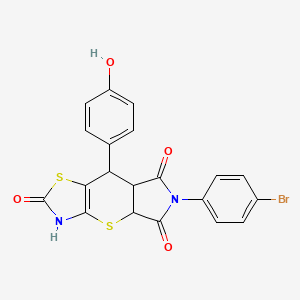
N,N-dimethyl-4-(2-morpholin-4-ylethyliminomethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-4-(2-morpholin-4-ylethyliminomethyl)aniline is an organic compound with the molecular formula C15H23N3O and a molecular weight of 261.36 g/mol . It is a tertiary amine featuring a dimethylamino group attached to a phenyl group, with a morpholine ring linked through an ethyliminomethyl bridge. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(2-morpholin-4-ylethyliminomethyl)aniline typically involves the reaction of N,N-dimethylaniline with a suitable morpholine derivative under specific conditions. One common method is the condensation reaction between N,N-dimethylaniline and 2-chloroethylmorpholine in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to enhance the efficiency of the reaction and minimize by-products. The final product is typically purified through distillation or recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethyl-4-(2-morpholin-4-ylethyliminomethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce secondary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines derived from the reduction of the imine group.
Substitution: Substituted aniline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-4-(2-morpholin-4-ylethyliminomethyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-4-(2-morpholin-4-ylethyliminomethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the morpholine ring and the dimethylamino group allows for interactions with various biological macromolecules, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylaniline: A simpler analogue with a dimethylamino group attached to a phenyl ring.
N,N-Diethylaniline: Similar to N,N-dimethylaniline but with ethyl groups instead of methyl groups.
Uniqueness
N,N-dimethyl-4-(2-morpholin-4-ylethyliminomethyl)aniline is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .
Eigenschaften
CAS-Nummer |
6998-65-8 |
|---|---|
Molekularformel |
C15H23N3O |
Molekulargewicht |
261.36 g/mol |
IUPAC-Name |
N,N-dimethyl-4-(2-morpholin-4-ylethyliminomethyl)aniline |
InChI |
InChI=1S/C15H23N3O/c1-17(2)15-5-3-14(4-6-15)13-16-7-8-18-9-11-19-12-10-18/h3-6,13H,7-12H2,1-2H3 |
InChI-Schlüssel |
ZGNYIUXHDJVHHB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=NCCN2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12155857.png)
![5-{[(2Z)-3-(4-bromo-3-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid](/img/structure/B12155863.png)
![5-[(3-Fluorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine](/img/structure/B12155868.png)
![methyl (2Z)-2-[(2,3-dihydro-1-benzofuran-6-ylacetyl)imino]-5-phenyl-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B12155872.png)
![N-{5-ethyl-3-[(4-methylphenyl)(morpholin-4-yl)methyl]thiophen-2-yl}benzamide](/img/structure/B12155885.png)
![2-(4-tert-butylphenyl)-1-[3-(diethylamino)propyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one](/img/structure/B12155900.png)

![2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12155916.png)
![(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione](/img/structure/B12155918.png)

}-N-(2-methoxyphe nyl)acetamide](/img/structure/B12155923.png)



